BenchChemオンラインストアへようこそ!

2-Chloro-4-phenoxyquinazoline

Regioselective synthesis Nucleophilic aromatic substitution DFT calculation

2-Chloro-4-phenoxyquinazoline (C₁₄H₉ClN₂O, MW 256.69) is a heterocyclic quinazoline derivative bearing a chlorine atom at the C2 position and a phenoxy substituent at the C4 position. The compound is prepared regioselectively from 2,4-dichloroquinazoline via nucleophilic aromatic substitution (SNAr) at the more electrophilic C4 position, leaving the C2 chlorine intact for subsequent diversification.

Molecular Formula C14H9ClN2O
Molecular Weight 256.69
CAS No. 858027-20-0
Cat. No. B2641743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-phenoxyquinazoline
CAS858027-20-0
Molecular FormulaC14H9ClN2O
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H
InChIKeyZAXXHUNCROLIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-phenoxyquinazoline (CAS 858027-20-0): Synthetic Utility and Regiochemical Profile


2-Chloro-4-phenoxyquinazoline (C₁₄H₉ClN₂O, MW 256.69) is a heterocyclic quinazoline derivative bearing a chlorine atom at the C2 position and a phenoxy substituent at the C4 position . The compound is prepared regioselectively from 2,4-dichloroquinazoline via nucleophilic aromatic substitution (SNAr) at the more electrophilic C4 position, leaving the C2 chlorine intact for subsequent diversification [1][2]. Its LogP of approximately 4.08 and topological polar surface area of 35.0 Ų distinguish it physicochemically from the corresponding 4-alkoxy analogs . The 4-phenoxyquinazoline core is a recognized privileged scaffold in kinase inhibitor medicinal chemistry, appearing in reported EGFR, c-Met, and KIT inhibitor programs [3].

Why 2-Chloro-4-phenoxyquinazoline Cannot Be Replaced by Generic Quinazoline Intermediates


Substitution at either the C2 or C4 position of the quinazoline ring is not interchangeable. DFT calculations on 2,4-dichloroquinazoline demonstrate that the C4 carbon possesses a substantially higher LUMO coefficient (3py′ = 0.391) than the C2 carbon (3py′ = −0.151), making C4 the exclusive site of initial nucleophilic attack under mild conditions [1]. This electronic bias means that 2-chloro-4-phenoxyquinazoline (the C4-substituted regioisomer) is the sole monochloro product obtained from 2,4-dichloroquinazoline and phenoxide, whereas the regioisomer 4-chloro-2-phenoxyquinazoline cannot be accessed through the same direct route [2]. Furthermore, replacing the 4-phenoxy group with a 4-alkoxy substituent alters both the lipophilicity (LogP) and the hydrolytic stability profile of the intermediate, which directly impacts downstream reaction compatibility and final compound properties in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 2-Chloro-4-phenoxyquinazoline Versus Structural Analogs


Regioselective SNAr: C4 LUMO Coefficient Advantage Over C2 in 2,4-Dichloroquinazoline

DFT calculations at the ωB97X-D/6-31G(d) level reveal that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a significantly higher LUMO coefficient (3py′ = 0.39117) compared with the carbon at the 2-position (3py′ = −0.15101) [1]. This electronic difference dictates that nucleophilic attack by phenoxide occurs exclusively at C4 under mild conditions, yielding 2-chloro-4-phenoxyquinazoline as the sole monochloro product. In contrast, the regioisomer 4-chloro-2-phenoxyquinazoline cannot be prepared via this direct SNAr pathway and requires alternative, less efficient synthetic strategies [2].

Regioselective synthesis Nucleophilic aromatic substitution DFT calculation

Orthogonal Synthetic Handles: C2-Cl Retained for Cross-Coupling While C4-OPhenoxy Is Occupied

In 2-chloro-4-phenoxyquinazoline, the C2 chlorine remains available for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille-type) and SNAr reactions after the C4 position has been selectively substituted [1]. By contrast, 4-phenoxyquinazoline (CAS 16347-97-0, MW 222.24) lacks the C2 halogen handle entirely, limiting further diversification to electrophilic aromatic substitution or directed metalation [2]. The 2,4-dichloroquinazoline precursor (MW 199.04) offers two reactive sites but requires sequential control; the pre-installed 4-phenoxy group in the target compound eliminates the need for protecting group strategies at C4 during C2 elaboration.

Orthogonal functionalization Cross-coupling Synthetic intermediate

Lipophilicity Differentiation: LogP and Molecular Weight Compared with 4-Alkoxy Analogs

The 4-phenoxy substituent confers substantially higher lipophilicity compared with 4-alkoxy congeners. The calculated LogP of 2-chloro-4-phenoxyquinazoline is 4.08 , whereas 2-chloro-4-methoxyquinazoline (CAS 77767-98-7, MW 194.62) and 2-chloro-4-ethoxyquinazoline (CAS 98947-26-3, MW 208.64) have lower predicted LogP values consistent with their reduced carbon count and lack of the second aromatic ring . The molecular weight difference (256.69 vs 194.62 for the methoxy analog, a 62 Da increase) further reflects the distinct physicochemical space occupied by the phenoxy derivative.

Lipophilicity LogP Physicochemical properties

4-Phenoxyquinazoline Scaffold as a Privileged Kinase Inhibitor Pharmacophore

The 4-phenoxyquinazoline core is a validated privileged structure in tyrosine kinase inhibitor design. In a 2024 study, a series of 4-phenoxyquinazoline derivatives were evaluated as dual EGFR/c-Met inhibitors; the lead compound H-22 exhibited IC₅₀ values of 64.8 nM (EGFR WT), 305.4 nM (EGFR L858R/T790M), and 137.4 nM (c-Met), with antiproliferative activity of 2.27–3.35 μM across five cancer cell lines, comparable to the clinical agent Afatinib [1]. Separately, patent disclosures (e.g., US 2020/0223828) describe phenoxyquinazoline compounds as selective KIT kinase inhibitors active against imatinib-resistant mutations including V654A, D816H, and T670I [2]. The 2-chloro-4-phenoxyquinazoline intermediate preserves the 4-phenoxy pharmacophore while providing the C2-Cl handle for installing the amine, triazole, or acrylamide motifs that confer potency and selectivity in these inhibitor classes [3].

Kinase inhibitor EGFR c-Met Drug discovery scaffold

Optimal Procurement and Application Scenarios for 2-Chloro-4-phenoxyquinazoline


Medicinal Chemistry: Parallel Library Synthesis of 2-Substituted-4-phenoxyquinazoline Kinase Inhibitors

The C2-chloro substituent of 2-chloro-4-phenoxyquinazoline serves as a diversification point for generating arrays of 2-amino, 2-aryl, or 2-heteroaryl-4-phenoxyquinazolines via SNAr or palladium-catalyzed cross-coupling. This strategy directly maps to the SAR exploration campaigns described for dual EGFR/c-Met inhibitors, where the 4-phenoxy group is the conserved pharmacophore and the C2 substituent modulates potency and selectivity [1]. Using this intermediate eliminates the need for C4 protection/deprotection sequences, reducing the synthetic sequence by 1–2 steps per analog.

Process Chemistry: Regiochemically Defined Intermediate for cGMP API Synthesis

For active pharmaceutical ingredients (APIs) incorporating the 4-phenoxyquinazoline motif, 2-chloro-4-phenoxyquinazoline offers a crystalline, single-regioisomer intermediate whose structure is confirmed by the well-established regioselectivity of the 2,4-dichloroquinazoline SNAr reaction [2]. The unambiguous C4 substitution pattern, verified by 2D-NMR methods in analogous 2-chloro-4-aminoquinazoline systems, supports regulatory filings where isomeric impurity profiling is required [3].

Chemical Biology: Probe Synthesis with a Built-in Exit Vector for Linker Attachment

In chemical probe and PROTAC design, the C2 chlorine provides a convenient attachment point for polyethylene glycol linkers or biotin tags via amination, while the 4-phenoxy group participates in target protein binding as demonstrated by the EGFR and KIT kinase inhibitor pharmacophore models [4]. The LogP of approximately 4.08 for the intermediate provides a lipophilicity baseline that can be tuned through C2 substituent selection, enabling rational control of physicochemical properties in the final probe molecule [1].

Agrochemical and Specialty Chemical R&D: Quinazoline Scaffold Exploration

Beyond pharmaceutical applications, the 2-chloro-4-phenoxyquinazoline framework provides entry to quinazoline-based fungicides and herbicides, a class exemplified by patented 2-arylquinazoline antifungals [5]. The orthogonal reactivity pattern (C2-Cl for nucleophile installation, C4-OPh for lipophilicity and metabolic stability) mirrors the design logic applied in agrochemical discovery, where balanced hydrophobicity and metabolic half-life are critical selection parameters.

Quote Request

Request a Quote for 2-Chloro-4-phenoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.